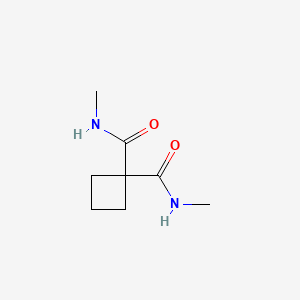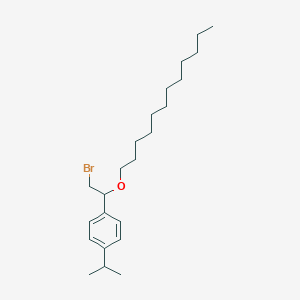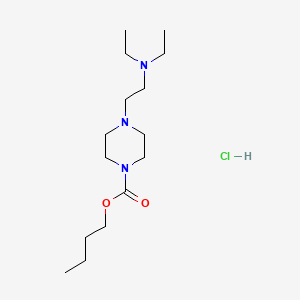
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of a piperazine ring, a diethylaminoethyl group, and a butyl ester moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride.
Esterification: The butyl ester moiety can be introduced through an esterification reaction between the piperazine derivative and butyric acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The diethylaminoethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
相似化合物的比较
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of a butyl ester.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperidinyl group and a tert-butyl ester moiety.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. The butyl ester moiety also contributes to its lipophilicity and potential bioavailability, making it a valuable compound in drug development and research.
属性
CAS 编号 |
24269-48-5 |
|---|---|
分子式 |
C15H32ClN3O2 |
分子量 |
321.89 g/mol |
IUPAC 名称 |
butyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-7-14-20-15(19)18-12-10-17(11-13-18)9-8-16(5-2)6-3;/h4-14H2,1-3H3;1H |
InChI 键 |
NNUZGRIAGIMKQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N1CCN(CC1)CCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


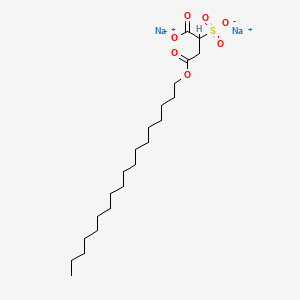
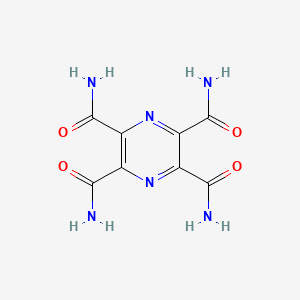
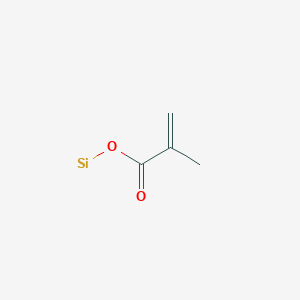
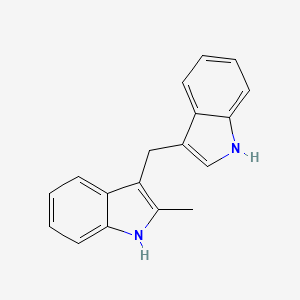
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

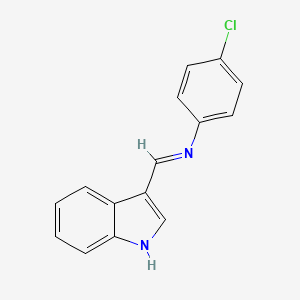
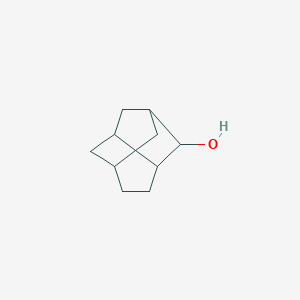
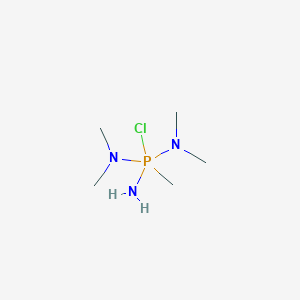
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
